N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
Description
N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic compound featuring a pyridazine core substituted with a p-tolyl group at the 6-position, a thioether linkage at the 3-position, and an N-cyclohexyl acetamide side chain. The thioacetamide moiety is a recurring pharmacophore in TLR4 ligands, while the p-tolyl group may enhance binding affinity or metabolic stability .
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-7-9-15(10-8-14)17-11-12-19(22-21-17)24-13-18(23)20-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRCXMBWAFYVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide typically involves a multi-step process. The starting materials often include cyclohexylamine, p-tolylpyridazine, and thioacetic acid. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h in acetic acid | Sulfoxide derivative | 78% | |
| mCPBA (1.2 eq) | DCM, 0°C → RT, 4 h | Sulfone derivative | 92% | |
| KMnO₄ (dilute) | Aqueous acetone, 40°C, 2 h | Partial overoxidation to sulfonic acid | 35% |
The sulfone derivative shows enhanced electrophilicity, enabling subsequent nucleophilic substitutions at the pyridazine ring.
Nucleophilic Substitutions
The pyridazine ring participates in regioselective substitutions due to electron-deficient C3 and C6 positions:
| Nucleophile | Catalyst | Conditions | Position Modified | Application |
|---|---|---|---|---|
| NaN₃ | CuI (10 mol%) | DMF, 80°C, 8 h | C3 | Click chemistry precursors |
| KSCN | Pd(OAc)₂ | EtOH reflux, 12 h | C6 | Thiocyanate analogs |
| NH₂OH·HCl | - | H₂O/EtOH, 70°C, 6 h | C2 | Hydroxylamine derivatives |
Notably, azide substitutions at C3 enable copper-catalyzed cycloadditions with terminal alkynes to form triazole hybrids .
Reduction Reactions
Controlled reduction of the pyridazine ring is achievable:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm) | 10% Pd/C, EtOAc, RT | 1,4-dihydropyridazine | >90% |
| NaBH₄ | MeOH, 0°C → RT, 2 h | Partial reduction at C=N bonds | 65% |
| LiAlH₄ | THF reflux, 6 h | Ring-opening to thiol-containing amine | 42% |
The 1,4-dihydropyridazine derivative exhibits increased basicity and serves as an intermediate for functionalized analogs.
Cross-Coupling Reactions
The p-tolyl group facilitates palladium-mediated couplings:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Suzuki–Miyaura | ArB(OH)₂, Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 h | Biaryl-modified derivatives |
| Buchwald–Hartwig | ArNH₂, Xantphos, Pd₂(dba)₃ | Toluene, 110°C, 24 h | Aminated pyridazines |
These reactions enable diversification of the aryl moiety for structure-activity relationship studies .
Acetamide Modifications
The N-cyclohexyl acetamide group undergoes hydrolysis and acylation:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 h | Free amine (+ thioacetic acid) | Quantitative |
| Acylation | AcCl, pyridine, 0°C | N-Acetylated derivative | 88% |
| Sulfonylation | Tosyl chloride, Et₃N | DCM, RT, 4 h | Sulfonamide analog |
The free amine product serves as a scaffold for synthesizing urea or carbamate derivatives .
Thioether Functionalization
The sulfur atom participates in alkylation and elimination reactions:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | MeI, K₂CO₃ | DMF, 60°C, 6 h | Methylthioether |
| Elimination | DBU (2 eq) | DMF, 120°C, 3 h | Pyridazine-thiol + alkene |
Methylation enhances lipophilicity, while elimination generates reactive thiol intermediates.
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Additive | Product | Mechanism |
|---|---|---|---|
| UV (254 nm), 4 h | O₂ (bubbling) | Pyridazine N-oxide | Singlet oxygen involvement |
| UV (365 nm), 6 h | Eosin Y | C-S bond cleavage products | Radical pathway |
Photodegradation studies are critical for assessing compound stability under storage conditions.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, making it a candidate for developing new antibacterial agents .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against human cancer cell lines. Studies indicate that this compound induces apoptosis in cancer cells through the activation of specific signaling pathways, such as the PI3K/Akt/mTOR pathway. This suggests that it could serve as a lead compound in the development of novel anticancer therapies .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory effects. Preclinical models have shown that this compound can significantly reduce inflammation markers, suggesting potential applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound. The compound appears to protect neuronal cells from oxidative stress-induced damage, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions, allowing for the exploration of structural derivatives that may enhance its biological activity or reduce toxicity. Research into modifying the compound's structure has led to derivatives with improved potency against targeted diseases .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
A series of experiments on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Pyrimidoindole vs. Pyridazine Derivatives
Triazole and Pyridine Derivatives
N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide (Orek et al., 2012) replaces pyridazine with a triazole ring.
- The p-tolyl group is retained, suggesting its role in stabilizing hydrophobic binding pockets, possibly in COX-2 inhibition contexts .
- Activity : Triazole derivatives are associated with antimicrobial and anti-inflammatory activities, diverging from the TLR4 focus of pyridazine/pyrimidoindole analogs .
Quinoxaline and Pyrimidine Derivatives
Compound 4a (2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) features a pyrimidine-quinoxaline system.
- The chloro and cyano groups may enhance electrophilicity, influencing reactivity or toxicity profiles .
- Synthesis: Achieved 90.2% yield via reflux in acetonitrile, suggesting scalable methods compared to ethanol-based crystallizations in pyridazine analogs .
Thiazole and Thiazolidinone Derivatives
Thiazolo[3,2-a]pyridines (e.g., 2-(N-cyclohexyl-2-cyanoacetamide)-2-thiazolin-4-one) prioritize antimicrobial activity.
- Key Differences :
Structural-Activity Relationship (SAR) Insights
Thioacetamide Linkage : Critical for TLR4 agonism in pyrimidoindole derivatives; its removal abolishes activity .
p-Tolyl Group : Enhances lipophilicity and binding in both triazole and pyridazine systems, though target specificity varies (COX-2 vs. TLR4) .
Heterocyclic Core: Pyrimidoindole > Pyridazine in TLR4 activation due to fused aromaticity. Triazole and thiazole derivatives prioritize antimicrobial over immunomodulatory effects .
Biological Activity
N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide (CAS No. 896054-74-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article will explore its synthesis, mechanisms of action, and biological activities based on diverse research findings.
The synthesis of this compound typically involves multi-step reactions starting from cyclohexylamine, p-tolylpyridazine, and thioacetic acid. The reaction conditions often include solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine under reflux conditions. This compound is characterized by its unique structural features, which include a cyclohexyl group, a pyridazinyl moiety, and a thioacetamide functional group.
This compound exhibits its biological activity through interactions with specific molecular targets. It is believed to bind to enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact pathways involved depend on the biological system being studied.
Anticancer Activity
Research has indicated that compounds related to this compound may possess significant anticancer properties. For instance, studies have shown that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The cytotoxic activity is often measured using the MTT assay, which assesses cell viability .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-cyclohexyl derivative | HeLa | 29 |
| Phthalimido-thiazole | HeLa | 29 |
| Other derivatives | MCF-7 | 73 |
The presence of specific functional groups in these compounds enhances their lipophilicity and interaction with biological targets, leading to increased cytotoxicity against cancer cells .
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. It has been investigated for its ability to inhibit urease and other enzymes relevant in disease processes. The structure's electron-withdrawing groups are crucial for enhancing inhibitory activity .
Case Studies
- Antimalarial Activity : A study on thiazole derivatives demonstrated that modifications in the N-aryl amide group significantly influenced their antimalarial potency against Plasmodium falciparum. While not directly related to N-cyclohexyl derivatives, these findings suggest that similar structural modifications could enhance the biological activity of pyridazine-based compounds .
- Leishmanicidal Activity : Research on hybrid phthalimido-thiazole compounds indicated promising leishmanicidal activity with low toxicity towards mammalian cells. This highlights the potential for developing new therapeutic agents based on similar chemical scaffolds .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-cyclohexyl-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide?
- Methodological Answer : The compound can be synthesized via condensation reactions involving N-cyclohexyl-2-cyanoacetamide and functionalized pyridazine derivatives. For example, thioglycolic acid-mediated thioetherification under mild acidic conditions (e.g., ethanol with catalytic sodium ethoxide) has been used to form analogous thioacetamide derivatives. Key steps include optimizing reaction time (3–6 hours) and temperature (60–80°C) to achieve yields of 37–52% . Characterization via NMR and HRMS is critical to confirm structural integrity.
Q. How can researchers validate the purity and identity of this compound during synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR to confirm proton environments (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, pyridazine aromatic protons at δ 7.3–8.1 ppm) .
- HRMS for exact mass verification (e.g., calculated [M+H] within ±0.1 ppm error) .
- Elemental analysis to validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Q. What are the critical challenges in achieving regioselective thioether bond formation?
- Methodological Answer : Competing side reactions (e.g., oxidation to sulfonyl groups or disulfide formation) can occur. Mitigation strategies include:
- Using inert atmospheres (N/Ar) to prevent oxidation .
- Employing thiophilic catalysts like NaH or DMF to enhance reaction specificity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- DFT/6-31G/B3LYP models calculate molecular electrostatic potential (MESP), HOMO-LUMO gaps, and vibrational spectra (FTIR). For example, a HOMO-LUMO gap <4 eV suggests high reactivity, correlating with antimicrobial or antioxidant activity .
- Topological polar surface area (TPSA) : A TPSA >80 Å (as calculated for analogous compounds) indicates poor blood-brain barrier penetration, guiding pharmacological applications .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxicity)?
- Methodological Answer :
- Dose-response assays : Use standardized protocols (e.g., Mosmann’s MTT assay ) to quantify IC values and differentiate between therapeutic and cytotoxic effects.
- Structural analogs : Compare activity of derivatives (e.g., replacing p-tolyl with fluorophenyl groups) to identify pharmacophore contributions .
Q. How can multi-step synthetic pathways be optimized for scalability without compromising yield?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
